Pentapotassium triphosphate

描述

Overview of Polyphosphate Chemistry and its Significance in Contemporary Research

Polyphosphates are polymers composed of tetrahedral phosphate (B84403) units linked by shared oxygen atoms, forming linear or cyclic structures. wikipedia.org These compounds are significant in various fields, from biology, where they are involved in energy storage, to industrial applications like water treatment and food preservation. wikipedia.orgresearchgate.netmdpi.com In living organisms, high-polymeric inorganic polyphosphates serve regulatory roles and are involved in metabolic correction and control. wikipedia.org Their ability to act as weak bases and form complexes with metal ions is a key aspect of their chemical behavior and has profound biological and industrial implications. wikipedia.orgresearchgate.net

Rationale for Dedicated Research on Pentapotassium Triphosphate

This compound (KTPP), with the formula K₅P₃O₁₀, warrants specific research focus due to its distinct properties compared to its sodium counterparts, such as sodium triphosphate. smolecule.com Its high solubility in water is a crucial characteristic that enhances its effectiveness in various applications. foodcom.pl This property, combined with its role as both a food additive and an industrial chemical, distinguishes it from the more common sodium-based polyphosphates. smolecule.com Dedicated research into KTPP allows for a deeper understanding of its functions as a sequestrant, emulsifier, and texturizer, and its applications in detergents, water treatment, and agriculture. camachem.comatamanchemicals.com

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic inquiry into this compound is to thoroughly characterize its chemical and physical properties and to explore and optimize its synthesis and application. Research aims to elucidate the mechanisms behind its functionality in diverse systems, from improving the texture of food products to its role as a builder in detergents. camachem.com Furthermore, academic studies focus on its application in agriculture as a source of essential nutrients and in materials science as a dispersing and chelating agent. aako.nl The overarching goal is to leverage its unique properties for the development of advanced materials and more efficient industrial processes.

Structure

2D Structure

属性

IUPAC Name |

pentapotassium;[oxido(phosphonatooxy)phosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5K.H5O10P3/c;;;;;1-11(2,3)9-13(7,8)10-12(4,5)6/h;;;;;(H,7,8)(H2,1,2,3)(H2,4,5,6)/q5*+1;/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGAWOHQWWULNK-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

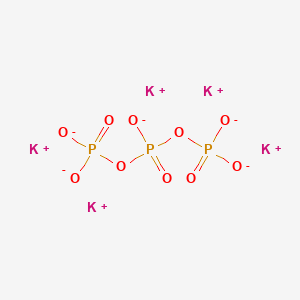

[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K5O10P3 | |

| Record name | PENTAPOTASSIUM TRIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10380-08-2 (Parent) | |

| Record name | Pentapotassium triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013845368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047482 | |

| Record name | Potassium tripolyphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, White, very hygroscopic powder or granules, White hygroscopic solid; [JECFA] White odorless powder; Hygroscopic; [Brenntag Canada MSDS] | |

| Record name | Triphosphoric acid, potassium salt (1:5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | PENTAPOTASSIUM TRIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Pentapotassium triphosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in water | |

| Record name | PENTAPOTASSIUM TRIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

13845-36-8 | |

| Record name | Pentapotassium triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013845368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphosphoric acid, potassium salt (1:5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium tripolyphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentapotassium triphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAPOTASSIUM TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCS08RO8PB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for Pentapotassium Triphosphate

Thermal Condensation Pathways of Potassium Orthophosphates

The thermal condensation route represents a traditional and widely studied method for producing pentapotassium triphosphate. This process is fundamentally based on the dehydration and subsequent polymerization of potassium orthophosphate precursors at elevated temperatures. The precise control of reaction conditions is paramount to maximize the yield of the desired triphosphate and minimize the formation of other potassium phosphates.

The synthesis of this compound via thermal condensation starts with a stoichiometric mixture of monopotassium phosphate (B84403) (KH₂PO₄) and dipotassium (B57713) phosphate (K₂HPO₄). The fundamental reaction involves the removal of water molecules from these precursors, leading to the formation of P-O-P bonds characteristic of polyphosphates. google.com

This reaction proceeds through a series of complex dehydration and condensation steps. As the temperature increases, the orthophosphate units begin to polymerize. researchgate.net The process is not a simple, single-step dehydration but involves the formation of intermediate pyrophosphates which then further react to form the triphosphate chain. google.com The initial dehydration of dihydrogen phosphates can lead to the formation of various condensed phosphates, with the final product distribution being heavily dependent on the reaction environment. researchgate.netnih.gov The partial dehydration of phosphate groups is a key, entropically driven aspect of this assembly process. escholarship.orgpnas.org

The kinetics and thermodynamics of the condensation reaction are highly sensitive to temperature. The formation of anhydrous this compound from its orthophosphate precursors typically begins at temperatures between 200-250°C, with optimal calcination temperatures often ranging from 400°C to 500°C. acs.orgresearchgate.net

Research has shown a clear correlation between the reaction temperature, the molar ratio of the precursors (expressed as the K/P ratio), and the final product composition. nih.gov For instance, thermal condensation of potassium orthophosphate mixtures at 450°C has been studied extensively to determine the optimal conditions for triphosphate formation. acs.orgnih.gov The rate of conversion and the purity of the resulting K₅P₃O₁₀ are directly influenced by the thermal energy supplied, which must be sufficient to overcome the activation energy of the condensation steps. researchgate.net

Table 1: Influence of Molar Ratio (K/P) on Product Composition at 450°C

| Molar Ratio (K/P) | Main Product | Triphosphate Content (% P₂O₅) | Key By-products |

| 1.50 | This compound | ~80% | High Metaphosphate Content (~20%) |

| ~1.60 | This compound | ~93.5% (Maximum) | Metaphosphates (~10%), Traces of Diphosphate (B83284) |

| 1.66 (Stoichiometric) | This compound | High | Metaphosphates (~4%), Tetrapotassium Diphosphate |

| >1.66 | Tetrapotassium Diphosphate | Decreasing | Increasing Tetrapotassium Diphosphate |

| 2.00 | Tetrapotassium Diphosphate | Low (Contamination) | No Metaphosphates |

This table is based on findings from studies on the thermal condensation of potassium orthophosphate mixtures. acs.org

During the thermal synthesis of this compound, the formation of undesirable by-products is a significant challenge. The primary by-products include potassium metaphosphates (KPO₃)n, which are often insoluble, and tetrapotassium diphosphate (K₄P₂O₇), also known as potassium pyrophosphate. acs.org

The formation of these by-products is intrinsically linked to the molar ratio of potassium to phosphorus (K/P) in the initial reactant mixture. acs.org

Low K/P Ratios (< 1.66): When the mixture is deficient in potassium relative to the stoichiometric requirement for K₅P₃O₁₀, the condensation reaction favors the formation of long-chain, insoluble potassium metaphosphates. acs.org

High K/P Ratios (> 1.66): An excess of potassium leads to a decrease in triphosphate content and a corresponding increase in the formation of tetrapotassium diphosphate. As the K/P ratio approaches 2.0, tetrapotassium diphosphate becomes the major product. acs.org

Wet-Process Syntheses for this compound Production

Wet-process methods provide an alternative to direct thermal condensation, starting with phosphoric acid as the phosphorus source. These processes involve the neutralization of phosphoric acid with a potassium base, followed by dehydration and polymerization. They can be broadly divided into one-step and two-step processes.

The one-step synthesis is a more direct route that utilizes condensed phosphoric acid (polyphosphoric acid). smolecule.comatamanchemicals.com This process streamlines production by combining neutralization, dehydration, and polymerization.

The methodology involves:

Neutralization: Condensed phosphoric acid is slowly added to a solution of a potassium source, typically potassium carbonate (K₂CO₃), in a neutralization reactor equipped with stirring and heating. smolecule.comatamanchemicals.com The reaction is highly exothermic and requires careful temperature control to maintain selectivity. smolecule.com

Polymerization: The resulting neutralized feed liquid, with a precisely controlled K₂O/P₂O₅ ratio of approximately 1.67, is then fed into a rotary polymerization furnace. smolecule.comatamanchemicals.com In this furnace, the remaining water is driven off, and the polymerization to form this compound occurs at elevated temperatures. smolecule.comatamanchemicals.com

The key chemical reaction, using potassium carbonate as the potassium source, can be summarized as: 4H₅P₃O₁₀ + 10K₂CO₃ → 4K₅P₃O₁₀ + 10H₂O + 10CO₂ atamanchemicals.com

This method offers the advantage of a continuous process, but it demands rigorous control over the feed rates and temperature to prevent the formation of undesired orthophosphate or other polyphosphate species. smolecule.com

The two-step process is another common wet-process method that begins with thermal-grade phosphoric acid. atamanchemicals.com This method separates the neutralization and polymerization stages.

The process unfolds in two distinct steps:

Neutralization and Drying: Thermal phosphoric acid is first neutralized with a potassium source, such as potassium hydroxide (B78521) (KOH) or potassium carbonate, to a specific pH (typically 6.7-7.0). atamanchemicals.comatamanchemicals.comdatapdf.com This creates a solution containing a mixture of monopotassium phosphate and dipotassium phosphate in the desired molar ratio (approximately 1 mole KH₂PO₄ to 2 moles K₂HPO₄). This solution is then dried, often using a spray drying tower, to produce a dry powder mixture of the orthophosphate precursors. atamanchemicals.com

Polymerization: The dry orthophosphate mixture is then conveyed to a separate polymerization furnace, such as a rotary kiln. atamanchemicals.comgoogle.com Here, it is heated to high temperatures (around 400°C) to induce the condensation and polymerization reaction, forming this compound. atamanchemicals.com The final product is then cooled and milled. atamanchemicals.com

This two-step approach allows for better control over the individual stages of production. The initial neutralization can be carefully managed to remove certain impurities that are often present in wet-process phosphoric acid, although thermal acid is generally of higher purity. cir-safety.orggoogle.comresearchgate.net A similar two-step process involving neutralization, drying on a drum dryer, and subsequent polymerization in a rotary furnace has been described for the production of potassium pyrophosphate, highlighting the modularity of this approach for producing various potassium polyphosphates. google.com

Calcination Hydrolysis Routes and their Variations

The calcination hydrolysis method represents a synthesis route for this compound involving the thermal treatment of precursor phosphate salts. This process is fundamentally based on the controlled heating of a mixture of dipotassium hydrogen phosphate (K₂HPO₄) and potassium dihydrogen phosphate (KH₂PO₄) to induce a condensation reaction that forms the triphosphate. smolecule.com

The core reaction mechanism involves the elimination of water molecules at elevated temperatures, leading to the formation of P-O-P bonds and the subsequent creation of the triphosphate chain. Variations in this route can exist, primarily concerning the precise stoichiometry of the reactants, the calcination temperature, and the duration of the thermal treatment. These parameters are critical in influencing the yield and purity of the final product.

One of the challenges associated with the calcination hydrolysis route is achieving a high conversion rate and purity. Research has indicated that this method can result in lower yields, in the range of 60-65%, and purities around 90.0%. The presence of unreacted starting materials or by-products such as pyrophosphates can necessitate further purification steps.

The table below summarizes the typical parameters and outcomes for the calcination hydrolysis method.

| Parameter | Value |

| Starting Materials | Dipotassium hydrogen phosphate (K₂HPO₄), Potassium dihydrogen phosphate (KH₂PO₄) |

| Temperature Range (°C) | 500 - 600 |

| Approximate Yield (%) | 60 - 65 |

| Approximate Purity (%) | 90.0 |

Industrial Scale-Up Considerations and Purity Enhancement Techniques for this compound

The successful transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and high product purity. Research has been conducted utilizing equipment that mirrors industrial-scale operations, thereby facilitating a smoother transfer of process conditions to a commercial level. icm.edu.pl

Industrial Scale-Up Considerations:

A key aspect of scaling up production is the selection of an appropriate synthesis method that is amenable to large-scale operations. While various methods exist, the thermal condensation route is often favored for its high scalability. The choice of reactor type, such as a rotary kiln or drum dryer, is critical for ensuring uniform heating and efficient reaction during the calcination step at temperatures between 350-400°C. nih.gov Continuous production systems are generally preferred over batch processes for their higher throughput.

The management of raw material ratios is crucial on an industrial scale. For instance, in methods involving neutralization, maintaining a precise molar ratio of the acid and base is essential for complete reaction and to minimize the formation of off-spec products. The handling and recycling of any by-products or unreacted reagents, such as residual acids, also become significant economic and environmental considerations in large-scale manufacturing.

The following table provides a comparative analysis of different synthesis routes in terms of their industrial viability.

| Method | Temperature (°C) | Yield (%) | Purity (%) | Scalability |

| Thermal Condensation | 450–470 | 95–98 | 99.9 | High |

| One-Step Neutralization | 300–350 | 85–90 | 98.5 | Moderate |

| Two-Step Pyrophosphate | 350–400 | 85–90 | 97.0 | Low |

| Ferrophosphorus Sintering | 900–1,000 | 75–80 | 95.0 | High |

| Calcination Hydrolysis | 500–600 | 60–65 | 90.0 | Low |

Purity Enhancement Techniques:

Achieving high purity is paramount for many applications of this compound. Several techniques can be employed to enhance the purity of the final product. Recrystallization is a common method used to purify the product, particularly to remove unreacted starting materials or by-products like tetrapotassium pyrophosphate.

The control of process parameters during synthesis is also a primary means of ensuring high purity. For example, in the thermal phosphoric acid two-step method, careful control of the polymerization temperature is necessary to maximize the formation of this compound. chembk.com

Post-synthesis, various analytical methods are used to verify the purity of the this compound. These include tests to quantify the presence of potential impurities. fao.org

Common purity tests for this compound include:

Fluoride (B91410): Determination of fluoride content, with typical limits not exceeding 10 mg/kg. atamanchemicals.com

Arsenic: Analysis for arsenic, with limits often set at not more than 3 mg/kg. atamanchemicals.com

Lead: Measurement of lead content, with a typical maximum of 4 mg/kg. atamanchemicals.com

Filtration and washing steps are also integral to the purification process. For instance, precipitates may be washed with specific solutions, such as dilute nitric acid followed by a potassium nitrate (B79036) solution, to remove soluble impurities. atamanchemicals.com

Fundamental Chemical Reactivity and Interaction Dynamics of Pentapotassium Triphosphate

Hydrolysis Mechanisms and Degradation Pathways in Aqueous Environments

The hydrolysis of pentapotassium triphosphate in aqueous solutions is a critical aspect of its chemical behavior, influencing its stability and function over time. The process involves the cleavage of the P–O–P bonds, leading to the formation of simpler phosphate (B84403) species. The rate and pathway of this degradation are significantly influenced by the pH of the solution. smolecule.com

In acidic conditions (pH < 7), the hydrolysis is accelerated. smolecule.com The protonation of the terminal phosphate groups reduces the electrostatic repulsion between them, making the P–O–P bonds more susceptible to acid-catalyzed cleavage. smolecule.com This process results in the formation of pyrophosphate (P₂O₇⁴⁻) and orthophosphate (PO₄³⁻) as intermediate and final products, respectively. smolecule.com Under strongly acidic conditions (pH < 4), the degradation can proceed rapidly to orthophosphate.

Conversely, in neutral to basic environments (pH 7–12), this compound exhibits greater stability. At an alkaline pH of 9.2 to 10.1, concentrated aqueous solutions have shown no significant hydrolysis over a two-year period. smolecule.com This increased stability is attributed to the high negative charge density of the triphosphate ion, which repels nucleophilic attack by water molecules. smolecule.com In these conditions, the degradation to pyrophosphate and orthophosphate occurs at a much slower rate. The hydrolysis generally follows first-order kinetics. researchgate.net

The primary mechanism of hydrolysis can be described as dissociative, where the terminal phosphate group partially dissociates, forming a metaphosphate-like transition state. smolecule.com This process is characterized by a loose, solvent-stabilized transition state where water molecules directly participate in the nucleophilic attack. smolecule.com

Table 1: pH-Dependent Hydrolysis of this compound smolecule.com

| pH Condition | Predominant Hydrolysis Pathway | Key Products | Relative Rate |

| Acidic (pH < 4) | Rapid cleavage of P-O-P bonds | Orthophosphate (PO₄³⁻) | Fast |

| Acidic (pH < 7) | Acid-catalyzed cleavage of P-O-P bonds | Pyrophosphate (P₂O₇⁴⁻), Orthophosphate (PO₄³⁻) | Moderate to Fast |

| Neutral/Basic (pH 7-12) | Slower degradation | Pyrophosphate (P₂O₇⁴⁻), Orthophosphate (PO₄³⁻) | Slow |

Metal Ion Complexation and Chelation Dynamics

A defining characteristic of this compound is its ability to act as a chelating agent, forming stable complexes with various metal ions. chembk.com This property is fundamental to many of its industrial applications, such as in water treatment and detergents, where it sequesters metal ions, preventing them from causing undesirable reactions.

This compound demonstrates a high affinity for divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺). atamanchemicals.comataman-chemicals.com This strong chelating ability allows it to effectively soften hard water by binding with these ions, which enhances the performance of cleaning agents. atamanchemicals.comatamanchemicals.comataman-chemicals.com The formation of these complexes prevents the precipitation of insoluble salts that can interfere with the cleaning process.

The efficiency of chelation is significant; for instance, a 1% solution of potassium pyrophosphate can rapidly chelate the precipitate formed from a 1% calcium nitrate (B79036) solution, resulting in a clear solution. atamanchemicals.com The stability of the complexes formed with divalent cations is a key factor in its effectiveness. The binding constants (log K) for Ca²⁺ and Mg²⁺ with triphosphate are reported to be 8.2 and 5.7, respectively, indicating very stable complex formation. smolecule.com This sequestration of Ca²⁺ and Mg²⁺ is a primary function in many food and industrial applications. smolecule.comatamanchemicals.com

The interaction between this compound and metal ions leads to the formation of soluble complexes. chembk.com The stoichiometry of these complexes is typically 1:1 for divalent cations like Mg²⁺, Ca²⁺, and Sr²⁺. nih.gov The formation of these complexes is an entropy-driven process. nih.gov

Interestingly, the presence of metal ions can have a dual effect on the stability of the triphosphate chain. smolecule.com At stoichiometric concentrations, the formation of metal complexes can inhibit hydrolysis by sterically shielding the phosphate groups from nucleophilic attack. smolecule.com However, an excess of metal ions can saturate the binding sites and catalyze the decomposition of the triphosphate. smolecule.com This dual behavior is leveraged in applications like metal surface treatments, where low concentrations of Mg²⁺ enhance corrosion resistance through complexation, while higher concentrations can accelerate the degradation of the triphosphate during cleaning cycles. smolecule.com Monovalent cations can also compete with divalent cations for complexation with ATP, a related polyphosphate, with binding constants decreasing in the order of Li⁺ > Na⁺ > K⁺. nih.gov

Table 2: Stability Constants of Metal-Triphosphate Complexes smolecule.com

| Metal Ion | Log K |

| Calcium (Ca²⁺) | 8.2 |

| Magnesium (Mg²⁺) | 5.7 |

Thermal Decomposition Products and Pathways under Elevated Temperatures

When subjected to high temperatures, this compound undergoes thermal decomposition. This process involves the loss of its structural integrity and the formation of other potassium phosphate compounds. The primary products of this decomposition are potassium pyrophosphate and potassium metaphosphate.

The decomposition temperature is reported to be around 915 K (642 °C). atamanchemicals.com However, prolonged heating at temperatures above 500°C can lead to the formation of insoluble potassium metaphosphate (KPO₃), highlighting the need for precise temperature control in processes involving KTPP at high temperatures. In the event of a fire, heating may produce irritating and/or toxic gases, including oxides of phosphorus and potassium. redox.com

Mechanistic Investigations of Pentapotassium Triphosphate S Functional Roles

Sequestration Mechanisms in Complex Multicomponent Systems

The primary and most well-documented function of pentapotassium triphosphate (KTPP) is its role as a sequestering agent. This mechanism involves the strong chelation of multivalent metal cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), which are prevalent in many systems. atamanchemicals.com

The triphosphate anion, [P₃O₁₀]⁵⁻, possesses a polyanionic chain structure with multiple oxygen atoms that act as Lewis bases. wikipedia.orgatamanchemicals.com These oxygen atoms can donate electron pairs to metal ions, forming stable, water-soluble complexes. chembk.com This process effectively "traps" or sequesters the metal ions, preventing them from participating in undesirable chemical reactions, such as precipitation or catalysis of degradation pathways. The general mechanism can be described as the binding of a metal cation (Mⁿ⁺) by the triphosphate anion:

Mⁿ⁺ + [P₃O₁₀]⁵⁻ ⇌ [M(P₃O₁₀)]⁽⁵⁻ⁿ⁾

This chelating action is crucial in applications like water treatment, where it softens hard water by binding Ca²⁺ and Mg²⁺ ions. atamanchemicals.comatamankimya.com In food systems, it prevents the precipitation of calcium salts and stabilizes the product. atamanchemicals.com The strength of this interaction is significant, as indicated by the stability constants of the complexes formed. smolecule.com

Table 1: Stability of Metal Ion Complexes with this compound

| Metal Ion | Stability Constant (log K) | Reference |

|---|---|---|

| Calcium (Ca²⁺) | 8.2 | smolecule.com |

| Magnesium (Mg²⁺) | 5.7 | smolecule.com |

Data illustrates the high stability of complexes formed between this compound and common divalent cations. smolecule.com

At sufficient concentrations, this sequestration shields the phosphate (B84403) groups from nucleophilic attack, paradoxically inhibiting the hydrolysis of the triphosphate chain itself. smolecule.com

Buffering Capacity and pH Stabilization Principles in Chemical and Biological Contexts

This compound is the salt of a weak acid (triphosphoric acid) and a strong base (potassium hydroxide), which enables it to function as an effective buffering agent. atamanchemicals.commdpi.com In aqueous solutions, it creates a moderately alkaline environment, with a 1% solution exhibiting a pH between 9.2 and 10.1. atamanchemicals.com This property is fundamental to its ability to stabilize the pH of a system. atamanchemicals.com

The principle of buffer action relies on the presence of a weak acid and its conjugate base in equilibrium. byjus.com The triphosphate anion ([P₃O₁₀]⁵⁻) and its various protonated forms (e.g., [HP₃O₁₀]⁴⁻, [H₂P₃O₁₀]³⁻) establish such an equilibrium in solution.

When a strong acid (H⁺) is introduced, it is neutralized by the triphosphate base: [P₃O₁₀]⁵⁻ + H⁺ ⇌ [HP₃O₁₀]⁴⁻

When a strong base (OH⁻) is added, it is neutralized by the protonated forms of the triphosphate, or it reacts with protons that are subsequently replaced by the dissociation of the protonated triphosphate, maintaining pH: [HP₃O₁₀]⁴⁻ + OH⁻ ⇌ [P₃O₁₀]⁵⁻ + H₂O

Table 2: pH of this compound Solution

| Parameter | Value | Reference |

|---|---|---|

| pH of a 1:100 aqueous solution | 9.2 - 10.1 | atamanchemicals.com |

The inherent alkalinity of this compound solutions underpins its buffering capability. atamanchemicals.com

Emulsification and Dispersion Phenomena at Interfaces

This compound functions as an emulsifier and dispersant, facilitating the mixture of immiscible substances like oil and water. wikipedia.orgatamanchemicals.com An emulsion is a dispersion of one liquid in another, stabilized by an emulsifying agent that reduces interfacial tension. interesjournals.org

The mechanism of emulsification by KTPP involves its amphiphilic nature at a broader level. The highly charged anionic phosphate chain is hydrophilic, while it can interact with polar components of other molecules. It adsorbs at the oil-water interface, lowering the energy required to create a dispersion. okstate.edu Furthermore, the high negative charge imparted by the triphosphate anion creates strong electrostatic repulsion between dispersed droplets, preventing them from coalescing and thus stabilizing the emulsion. atamanchemicals.com

In food science, this is particularly evident in processed cheese production. Here, triphosphates interact with casein proteins, helping to break down protein aggregates and emulsify fat. This action forms a stable, three-dimensional protein network that traps fat and water, resulting in a smooth, homogenous product with increased hardness and elasticity. researchgate.net Studies have shown that the chain length of the phosphate salt directly impacts the textural properties of the final product, with triphosphates contributing to a harder texture compared to shorter-chain phosphates. researchgate.net

Table 3: Research Findings on the Effect of Phosphate Chain Length on Processed Cheese Hardness

| Emulsifying Salt (Potassium-Based) | Phosphate Chain Length | Relative Hardness | Reference |

|---|---|---|---|

| Dipotassium (B57713) hydrogenphosphate (DKP) | Monophosphate | Lowest | researchgate.net |

| Tetrapotassium diphosphate (B83284) (TKPP) | Diphosphate | Intermediate | researchgate.net |

| This compound (KTPP) | Triphosphate | Highest | researchgate.net |

The hardness of processed cheese increases with the chain length of the phosphate emulsifying salt, with this compound yielding the firmest product. researchgate.net

Beyond emulsification, KTPP is an excellent dispersing agent for solid particles in a liquid medium, ensuring uniform mixing and preventing settling. atamanchemicals.com

Mechanisms of Cellular Interaction: Insights into Cell Adhesion and Proliferation

Research has indicated that this compound, at specific concentrations, can promote cell adhesion and proliferation in in vitro cell culture experiments. smolecule.com This has positioned it as a useful tool for studying cellular behavior. However, the precise molecular mechanisms driving these interactions are not extensively detailed in the available literature.

The observed effects are likely linked to its primary function as a potent chelator of divalent cations like Ca²⁺. smolecule.com Cellular adhesion is a complex process mediated by cell-surface proteins such as cadherins and integrins, whose functions are often calcium-dependent. By modulating the local concentration of extracellular calcium ions, KTPP could influence the conformation and activity of these adhesion molecules. Similarly, cell proliferation is tightly regulated by signaling pathways that often rely on calcium as a second messenger.

While KTPP is used in cell culture and for developing bioactive ceramics for bone regeneration, the direct signaling pathways or receptor interactions it may trigger remain an area for further investigation. smolecule.com

Antioxidant Activity Enhancement Mechanisms

This compound has been noted to increase the activity of other antioxidants. chembk.comatamanchemicals.com The mechanism for this enhancement is likely indirect and stems from its powerful sequestration capabilities. Many oxidation reactions in food and biological systems are catalyzed by the presence of metal ions, particularly transition metals like iron (Fe) and copper (Cu).

These metals can participate in redox cycling and facilitate the generation of highly reactive free radicals, such as the hydroxyl radical (•OH) via the Fenton reaction:

Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH

By chelating these metal ions, this compound renders them catalytically inactive. atamanchemicals.com This prevents the initiation and propagation of oxidative chain reactions, thereby protecting sensitive components like lipids, vitamins, and pigments from degradation. In this role, KTPP acts as a synergist, stabilizing the system and allowing primary antioxidants (which directly scavenge free radicals) to function more effectively and for longer periods.

Advanced Research Applications of Pentapotassium Triphosphate

Food Science and Engineering Applications

In the realm of food science, pentapotassium triphosphate is recognized for its significant contributions to product formulation and stability. foodcom.pl Researchers are actively exploring its potential to improve the sensory and physical properties of processed foods.

Research on Texture Modification in Processed Meat and Dairy Products

This compound is extensively studied for its ability to modify the texture of processed meat and dairy items. atamanchemicals.comgxcschem.com In meat products, it functions as a stabilizer, interacting with meat fibers in conjunction with salt to cause them to expand and retain water. unp.ac.idrsc.org This interaction is crucial for improving the tenderness and juiciness of products like sausages and cured meats. osu.eduatamanchemicals.comacademicjournals.org Research indicates that tripolyphosphates, including the potassium form, can dissociate actomyosin (B1167339) into actin and myosin, with myosin being more beneficial for emulsification and binding in sausage products. osu.edu

In the dairy sector, particularly in processed cheeses, this compound is used to improve texture and prevent the separation of components. atamanchemicals.comresearchgate.net Its role as an emulsifying salt is critical in creating a uniform and stable product. fao.org

Interactive Table: Impact of Phosphates on Meat Product Texture

| Phosphate (B84403) Type | Effect on Protein Interaction | Resulting Texture Profile |

| This compound | Dissociates actomyosin, enhances water retention unp.ac.idosu.edu | Improved tenderness, juiciness, and binding osu.eduatamanchemicals.com |

| Sodium Tripolyphosphate | Similar to KTPP, interacts with meat proteins to increase water holding capacity agchemigroup.eue3s-conferences.org | Enhanced moisture retention and texture agchemigroup.eu |

| Tetrasodium Pyrophosphate | Dissociates actomyosin osu.edu | Improved emulsification and bind osu.edu |

Studies on Moisture Retention and Syneresis Prevention

A key area of research focuses on the hygroscopic nature of this compound and its application in moisture retention. osu.edu It is highly effective in binding water, which helps to prevent syneresis—the separation of liquid from a gel or solid—in various food products. smolecule.com This property is particularly valuable in processed meats, where it helps to maintain juiciness and reduce purge in vacuum-packaged items. osu.eduatamanchemicals.com Studies have shown that phosphates can significantly increase the water-holding capacity of meat systems by opening up protein structures. osu.edu In processed cheese spreads, the behavior of water is influenced by the presence of such salts, affecting crystallization and melting, which is crucial for product stability. researchgate.net

Role as Acidity Regulator and Emulsifier in Food Systems

This compound is recognized as an effective acidity regulator and emulsifier in a wide range of food systems. fao.orgfoodcom.pl It helps to stabilize the pH of food products, which is essential for both microbial stability and the desired sensory characteristics. foodcom.placademicjournals.org As an emulsifier, it facilitates the even dispersion of fat and water, which is critical in products like processed cheeses, sauces, and soups. atamanchemicals.comfao.org Its ability to chelate metal ions, such as calcium and magnesium, further contributes to the stability of emulsions. smolecule.com

Methodologies for Shelf-Life Extension of Food Products

Research into this compound has demonstrated its utility in extending the shelf-life of various food products. smolecule.com It acts as a preservative by sequestering metal ions that can promote oxidative degradation. atamanchemicals.com In seafood, meat, and poultry, its application can help to maintain quality and extend the period of freshness. atamanchemicals.com The compound's ability to control moisture and pH also contributes to inhibiting the growth of spoilage microorganisms. academicjournals.org While not a direct antimicrobial agent, its bacteriostatic effects are a subject of interest in food preservation research. nih.gov

Nutrient Fortification and Bioavailability Enhancement in Agricultural Systems

Beyond its applications in food processing, this compound is being investigated for its role in agricultural systems, specifically in nutrient fortification. atamanchemicals.com The food industry utilizes it to fortify foods with potassium. atamanchemicals.com In the context of agriculture, research is exploring how phosphates can be used to enhance the nutritional content of crops. Biofortification strategies aim to increase the micronutrient content of staple foods to combat deficiencies. nih.govbrainajournal.comresearchgate.net While direct research on this compound in this specific application is emerging, the broader field of agronomic biofortification, which involves the use of micronutrient-enriched fertilizers, is a promising area. brainajournal.com The application of such fertilizers can improve the uptake and concentration of essential minerals like iron and zinc in edible plant parts. nih.govfrontiersin.org

Comparative Research with Analogous Phosphates in Food Systems

Comparative studies are essential to understand the specific advantages of this compound over other food-grade phosphates. For instance, while both sodium and potassium tripolyphosphates are effective, the potassium variant is often preferred in the production of low-sodium processed foods. researchgate.net Research has compared the solubility, hygroscopicity, and effects on flavor of various phosphates. osu.edu For example, this compound is more soluble in water than sodium tripolyphosphate, which can be advantageous in certain applications. osu.edu However, it is also more hygroscopic, requiring careful storage to prevent moisture absorption. osu.edu

Interactive Table: Comparison of this compound with Other Food Phosphates

| Phosphate | Key Differentiating Property | Common Application |

| This compound | High water solubility, potassium source osu.eduatamanchemicals.com | Low-sodium meats, liquid detergents atamanchemicals.comatamanchemicals.com |

| Sodium Tripolyphosphate | Less hygroscopic than KTPP osu.edu | General processed meats, water softening osu.eduagchemigroup.eu |

| Sodium Hexametaphosphate | High solubility, can increase purge in some products osu.edu | Water treatment, some meat applications osu.edu |

| Tetrasodium Pyrophosphate | Lower solubility than tripolyphosphates osu.edu | Cured ham and bacon (historically limited by solubility) osu.edu |

Functional and Sensory Property Comparisons with Sodium Triphosphate Analogues

In food science, the functional and sensory properties of this compound are often compared to its sodium analogue, sodium tripolyphosphate (STPP). While both serve similar functions as emulsifiers, stabilizers, and moisture-retaining agents, their impact on the final product can differ. atamanchemicals.com

Research has shown that replacing a portion of sodium phosphate with potassium phosphate can be beneficial in creating low-sodium dietetic products. icm.edu.pl Specifically, in meat products, blends containing KTPP have been found to improve sensory qualities such as flavor and texture profiles. This is partly because potassium variants are considered more neutral in taste compared to sodium analogues, which can impart a slightly salty flavor.

The hygroscopic nature, or the ability to attract moisture, also varies between the two. osu.edu this compound is more hygroscopic than sodium tripolyphosphate. osu.edu This property, along with its high solubility, makes KTPP a valuable ingredient in applications where moisture retention is critical. atamanchemicals.comosu.edu

Interactive Table: Functional and Sensory Comparison of this compound (KTPP) and Sodium Tripolyphosphate (STPP)

| Property | This compound (KTPP) | Sodium Tripolyphosphate (STPP) |

| Primary Function | Emulsifier, stabilizer, moisture retention atamanchemicals.com | Emulsifier, stabilizer, moisture retention atamanchemicals.com |

| Taste Profile | Neutral | Slightly salty |

| Hygroscopicity | More hygroscopic than STPP osu.edu | Less hygroscopic than KTPP osu.edu |

| Solubility | Highly soluble in water atamanchemicals.com | Soluble in water atamanchemicals.com |

| Application in Low-Sodium Products | Used to reduce sodium content icm.edu.pl | Contributes to sodium content |

Effects of Phosphate Chain Length (Diphosphate, Triphosphate) on Material Properties

The length of the phosphate chain plays a significant role in the material properties of phosphate salts. Research comparing diphosphates (such as tetrapotassium pyrophosphate) and triphosphates (like this compound) reveals distinct differences in their functional characteristics.

Studies on the effects of different phosphate chain lengths have shown that as the number of phosphate units increases, the hardness of products like processed cheese also tends to increase. researchgate.net This suggests a progression from monophosphates to diphosphates and then to triphosphates results in a firmer texture. researchgate.net

In the context of mineral flotation, the inhibitory effect on minerals like dolomite (B100054) and magnesite increases with the phosphate chain length. mdpi.com This indicates that triphosphates have a stronger interaction with certain metal ions compared to diphosphates. mdpi.com Furthermore, the concentration of the depressant required in such processes decreases as the phosphate chain length increases, highlighting the enhanced efficiency of longer-chain phosphates. mdpi.com

Research into the mechanical properties of zinc phosphate coatings has also demonstrated a relationship between phosphate chain length and hardness, with shorter chain lengths generally resulting in higher hardness and Young's modulus. arxiv.org

Environmental Remediation and Sustainability Research

The environmental applications of this compound are an emerging area of study, with a focus on its potential role in remediation and its impact on ecosystems.

Heavy Metal Sequestration in Contaminated Water and Soil

This compound's ability to chelate, or bind with, metal ions is a key property being explored for environmental remediation. smolecule.com This sequestration capability can be utilized to remove heavy metals from contaminated water and soil. smolecule.com By forming stable complexes with heavy metal ions, KTPP can render them less bioavailable and reduce their toxicity. atamanchemicals.comsmolecule.com

The mechanism of action involves the triphosphate ions binding to metal ions, preventing them from participating in other chemical reactions. This property is not only useful in industrial water treatment but also shows promise for in-situ immobilization of contaminants like uranium in sediments. atamanchemicals.compublish.csiro.au Studies have shown that the application of soluble polyphosphates can significantly reduce the concentration of uranium in pore water to levels near or below drinking water standards. publish.csiro.au

Mitigation Strategies for Phosphorus Runoff and Environmental Impact

While phosphates are essential nutrients, their excessive presence in water bodies from sources like agricultural runoff can lead to environmental problems. pca.state.mn.usburrow-environmental.com Research is focused on developing strategies to mitigate the environmental impact of phosphorus runoff.

One key strategy is the implementation of best management practices in agriculture, such as precision farming and nutrient management, to ensure fertilizers are used efficiently. burrow-environmental.com The use of cover crops and the creation of buffer strips of deep-rooted plants can also help filter runoff and reduce the amount of phosphorus entering waterways. burrow-environmental.commadsewer.org

In urban and industrial settings, directing downspouts to lawns and plant beds instead of hard surfaces can reduce runoff. madsewer.org Additionally, the development of advanced wastewater treatment technologies is crucial for removing phosphorus before it is discharged into the environment. chematephosphates.com

Participation in Eutrophication Studies and Control Measures

Phosphorus is a primary nutrient that can fuel eutrophication—the over-enrichment of water bodies that leads to excessive algal growth, oxygen depletion, and a decline in water quality. burrow-environmental.combusinesschemistry.orgnih.gov Consequently, controlling phosphorus inputs is a central strategy in managing and preventing eutrophication. dfo-mpo.gc.caepa.gov

Research in this area involves monitoring phosphorus levels in lakes and streams, identifying sources of pollution, and developing reduction strategies. pca.state.mn.us Municipal sewage and agricultural runoff are major contributors of phosphorus to the environment. pca.state.mn.usburrow-environmental.com

Control measures focus on reducing phosphorus at its source, such as through the use of phosphorus-free or low-phosphorus detergents and fertilizers, and by improving wastewater treatment processes to remove phosphorus. pca.state.mn.usmadsewer.orgdfo-mpo.gc.ca Studies have shown that even with the implementation of phosphate bans in detergents, the recovery of water bodies can be a complex process, indicating that a multi-faceted approach is necessary for effective eutrophication control. chematephosphates.com

Industrial Process Enhancement Technologies

This compound is utilized in various industrial processes to enhance efficiency and product quality. Its properties as a dispersing agent, chelating agent, and pH stabilizer make it a valuable component in numerous applications. aako.nl

In the manufacturing of latex paints, KTPP acts as a dispersing agent, ensuring low and stable viscosities which improve the application and finish of the paint. aako.nlaako.nl Its ability to sequester metal ions is applied in water softening and to prevent scale buildup in water systems, which enhances efficiency and reduces maintenance. atamanchemicals.comaako.nl

Furthermore, KTPP is used in the cleaning industry as a builder in detergents, where it improves cleaning efficiency by softening hard water. atamanchemicals.comaako.nl It also forms protective films on metal surfaces, acting as a corrosion inhibitor and extending the lifespan of metal components. aako.nlaako.nlatamanchemicals.com

Optimization of Detergent Formulations and Cleaning Efficiency

This compound (KTPP) is a key ingredient in the optimization of detergent formulations, where it primarily functions as a "builder". camachem.combrenntag.com Its principal role is to enhance the cleaning efficiency of detergents by mitigating the effects of hard water. labshake.comsmolecule.com Hard water contains high concentrations of divalent mineral ions, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), which can deactivate the surfactant molecules in detergents, leading to reduced cleaning performance.

The effectiveness of this compound as a builder is highlighted in various cleaning formulations, including laundry detergents and industrial cleaners. atamanchemicals.com Its high solubility in water makes it particularly suitable for liquid detergent formulations. brenntag.com The mechanism involves preventing the deactivation of sulfonate detergents by tightly binding to dications, ensuring the surfactant remains active and efficient. wikipedia.org

Table 1: Role of this compound in Detergent Formulations

| Function | Mechanism of Action | Benefit |

| Builder | Sequesters hard water ions (Ca²⁺, Mg²⁺) | Enhances surfactant efficiency |

| Water Softener | Forms stable complexes with mineral ions | Prevents precipitation of insoluble salts |

| Anti-redeposition Agent | Keeps dirt particles suspended in the wash water | Prevents dirt from redepositing on cleaned surfaces |

Metal Surface Treatment and Corrosion Inhibition Mechanisms

In the field of metallurgy and materials science, this compound is investigated for its role in metal surface treatment and as a corrosion inhibitor. atamanchemicals.com Research indicates that it can form a protective film on the surface of various metals, including iron, lead, and zinc, thereby preventing corrosion. brenntag.comatamanchemicals.comairedale-group.com This property is utilized in industrial parts cleaning and metal pretreatment processes. atamanchemicals.comatamanchemicals.com

The primary mechanism of corrosion inhibition is attributed to its ability to form a stable, protective layer on the metal surface. atamanchemicals.comatamanchemicals.comaako.nl This film acts as a physical barrier, isolating the metal from corrosive agents in the environment. mdpi.com Furthermore, the chelating action of this compound plays a crucial role. By forming complexes with metal ions, it passivates the metal surface, making it less susceptible to oxidative reactions. smolecule.comnih.gov

Studies on similar polyphosphates, such as sodium triphosphate, in acidic environments have shown that they can act as mixed-type inhibitors, suppressing both anodic and cathodic corrosion reactions. inoe.ro The adsorption of the triphosphate ions onto the metal surface, facilitated by the presence of oxygen and phosphorus atoms, is a key step in this process. inoe.ro This creates an additional energy barrier that slows down the rate of corrosion. inoe.ro

Dispersant and Stabilizer Functions in Paints, Coatings, and Ceramics

This compound serves as an effective dispersant and stabilizer in the formulation of paints, coatings, and ceramics. camachem.combrenntag.com In latex-based paints, it is a preferred dispersing agent, contributing to systems with low and stable viscosities. aako.nlphosphatesfacts.orgicl-phos-spec.com This ensures improved flow and application properties of the paint, leading to a smoother finish. aako.nl

In the ceramics industry, this compound is utilized to decrease the viscosity of glazes. wikipedia.org This allows for a more uniform application of the glaze onto the ceramic body, resulting in a smoother and more consistent final product. Its ability to sequester metal ions also contributes to the stability of the ceramic slurry. camachem.com

Table 2: Applications of this compound in Material Science

| Application | Function | Performance Benefit |

| Paints & Coatings | Dispersant, Stabilizer | Improved viscosity control, reduced pigment settling, enhanced stability. phosphatesfacts.org |

| Ceramics | Viscosity Reducer | More uniform glaze application, consistent final product. wikipedia.org |

Role in Water Treatment and Softening Processes

The primary role of this compound in water treatment is as a sequestering agent for water softening. camachem.combrenntag.comatamanchemicals.com Its strong ability to chelate divalent cations like calcium and magnesium makes it highly effective at reducing water hardness. atamanchemicals.comaako.nl This process is crucial in various industrial applications where hard water can lead to the formation of scale in pipes (B44673), boilers, and other equipment, reducing efficiency and causing damage. camachem.comaako.nl

By forming stable, soluble complexes with these metal ions, this compound prevents them from precipitating out of solution and forming scale deposits. aako.nlaako.nl This water softening capability is not only beneficial for industrial processes but also enhances the performance of cleaning agents in commercial and household settings. camachem.com

Biomedical and Pharmaceutical Research Contexts

Investigation as a Buffering and Dispersing Agent in Pharmaceutical Formulations

In the realm of pharmaceutical sciences, this compound is being explored for its potential as a buffering and dispersing agent in various formulations. labshake.com Its ability to maintain a stable pH is a critical property for ensuring the efficacy and stability of many pharmaceutical products. atamanchemicals.comglooshi.comtiiips.com As a buffering agent, it can help to keep the pH of a formulation within a desired range, which is often crucial for the solubility and activity of the active pharmaceutical ingredient (API). smolecule.comglooshi.com

Exploration of Chelation in Biological Fluids (e.g., Dialysis Solutions)

The strong chelating ability of this compound has led to its exploration in biomedical contexts, particularly in relation to biological fluids. labshake.com One area of investigation is its potential use as a chelating agent in dialysis solutions. labshake.com During dialysis, the removal of excess metal ions from the blood is essential. The ability of this compound to bind with these ions could potentially enhance the efficiency of this process. nih.gov

Research into the effects of various phosphate compounds on the body is ongoing, particularly in the context of conditions like end-stage renal disease where phosphate levels are a critical concern. nih.gov The capacity of chelating agents to mobilize and promote the excretion of metal ions is a well-established principle in toxicology and medicine. nih.gov While more research is needed, the fundamental properties of this compound as a chelating agent suggest its potential for further investigation in biomedical applications that require the control of metal ion concentrations in biological systems.

Studies on Cellular Signaling Pathway Modulation, including Adenosine (B11128) Triphosphate-Sensitive Potassium (KATP) Channels

Cellular signaling pathways are complex systems that govern basic cellular activities and coordinate cell actions. A key component in many of these pathways is the adenosine triphosphate (ATP)-sensitive potassium (KATP) channel. These channels are crucial for linking a cell's metabolic state to its membrane electrical activity. nih.govnih.gov

KATP channels are regulated by intracellular nucleotides, primarily ATP and adenosine diphosphate (B83284) (ADP). wikipedia.orgmdpi.com An increase in the cellular ATP/ADP ratio leads to the closure of these channels, while a decrease in this ratio causes them to open. nih.gov This mechanism is fundamental in various tissues, including pancreatic beta cells, the heart, skeletal muscle, and the brain. nih.govnih.gov In pancreatic beta cells, for example, the closure of KATP channels in response to elevated glucose metabolism and subsequent ATP production triggers membrane depolarization and insulin (B600854) release. wikipedia.orgmdpi.com

The structure of KATP channels is a hetero-octameric complex, typically composed of four pore-forming inwardly rectifying K⁺ channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1 or SUR2). nih.govmdpi.com The Kir6 subunits possess the ATP binding site that inhibits channel activity, while the SUR subunits are involved in channel gating and are the target for various pharmacological agents. wikipedia.orgmdpi.com

While ATP is the central physiological modulator of KATP channels, research literature does not provide direct evidence of this compound being used to specifically modulate these channels. The triphosphate moiety of this compound is chemically similar to that of ATP, and the compound can influence enzyme activity by chelating metal ions necessary for their function. smolecule.com However, specific studies detailing its direct interaction with or modulation of KATP channels in cellular signaling research are not prominently documented.

Bioceramics Development for Bone Regeneration Applications

Bioceramics are a class of ceramic materials specifically designed for use in the body. In the field of bone regeneration, they are of significant interest due to their biocompatibility and their chemical similarity to the mineral phase of bone. nih.gov Materials such as calcium phosphates, including hydroxyapatite (B223615) (HAP) and tricalcium phosphate (TCP), are widely researched because they are osteoconductive, meaning they provide a scaffold for new bone growth. nih.govcir-safety.org Some formulations can also be osteoinductive, actively stimulating the differentiation of progenitor cells into bone-forming cells. gu.se

The bioactivity of these ceramics is largely attributed to the release of calcium and phosphorus ions, which can regulate the function of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells) to facilitate the regenerative process. nih.gov

This compound has been identified as a material that, when combined with other substances, can be used to develop biocompatible and bioactive ceramics for bone regeneration applications. smolecule.com In this context, it would likely serve as a source of phosphate for the synthesis of calcium phosphate-based materials. The goal of such applications is to create ceramics that mimic the structure and composition of natural bone, thereby promoting tissue growth and repair. smolecule.com However, while the potential for its use exists, specific research detailing the incorporation of this compound into bioceramic formulations and the resulting effects on bone regeneration are not extensively covered in available literature.

| Property of Bioceramic | Role in Bone Regeneration | Potential Contribution of Phosphate Source |

| Osteoconductivity | Provides a scaffold for new bone cells to attach and grow. | Forms the phosphate backbone of the scaffold material (e.g., Calcium Phosphate). |

| Osteoinductivity | Induces the differentiation of stem cells into bone-forming cells. | Ion release (including phosphate ions) can trigger cellular signaling pathways for differentiation. nih.gov |

| Biodegradability | The material degrades over time and is replaced by new native bone. | The solubility and degradation rate can be controlled by the type of phosphate used. |

Materials Science and Fire Safety Engineering

In materials science, this compound is recognized for its utility as a halogen-free flame retardant. Its mechanism of action aligns with that of other phosphorus-based retardants, which are considered more environmentally friendly alternatives to halogenated compounds.

Research on Flame Retardancy Mechanisms and Performance

Phosphorus-based flame retardants can function through two primary mechanisms: in the condensed phase (the solid material) and the gas phase (the flame itself). This compound is reported to act via both pathways. smolecule.com Its use as a flame retardant has been cited in patent literature for applications in thermosetting resins like epoxy systems and for treating cellulosic materials. google.comgoogle.com

The general performance of phosphorus flame retardants depends on their chemical structure and the polymer to which they are added. Phosphate esters, for example, are known to act as acid precursors in the condensed phase, promoting charring. mdpi.com In some cases, if the phosphate compounds are volatile enough, they can also be released into the gas phase and inhibit the combustion reaction directly. mdpi.com this compound, being a salt, is non-volatile but its decomposition products play a key role.

While effective on its own, its performance can be enhanced when used in combination with other compounds. For instance, studies on flame retardants for cellulosic materials showed that while potassium triphosphate alone was ineffective, its combination with guanidine (B92328) salts imparted self-extinguishing properties to cotton fabric. google.com

Analysis of Char Layer Formation and Non-combustible Gas Release during Combustion

The primary flame retardant action of this compound in the condensed phase is the formation of a protective char layer. smolecule.com During exposure to high temperatures, phosphorus compounds can generate phosphoric acids. mdpi.com These acids act as catalysts for the dehydration of the polymer, leading to the formation of a carbonaceous, insulating char on the material's surface. This char layer serves multiple functions:

It acts as a physical barrier, insulating the underlying polymer from the heat of the flame. tue.nl

It slows the transfer of heat to the material, reducing the rate of polymer degradation. tue.nl

It impedes the flow of flammable volatile gases, which are the fuel for the flame, from the polymer to the gas phase. cir-safety.org

In addition to char formation, this compound contributes to flame retardancy by releasing non-combustible gases upon heating. smolecule.com Thermal decomposition of this compound at high temperatures yields products such as potassium pyrophosphate and potassium metaphosphate. valudor.com These resulting inorganic phosphates are thermally stable and contribute to the protective solid residue, enhancing the insulating properties of the char layer. knowde.com While some sources note that decomposition at high temperatures may release toxic gases, safety data sheets characterize the compound as non-combustible with no known hazardous decomposition products under normal conditions. The release of inherent non-flammable gases like water vapor (from hydrated forms or the polymer itself) can also dilute the flammable gases in the flame zone, further inhibiting combustion.

| Flame Retardancy Mechanism | Action of this compound |

| Condensed Phase Action | Decomposes to form polyphosphoric species that catalyze dehydration of the polymer, leading to a robust, insulating char layer. mdpi.comvaludor.com |

| Gas Phase Action | Releases non-combustible gases that dilute the fuel/oxygen mixture in the flame. smolecule.com |

Applications in Agricultural Sciences

Source of Potassium and Phosphorus in Specialty Fertilizers

In agriculture, pentapotassium triphosphate is valued as a component of specialty water-soluble fertilizers. aako.nl Its high solubility allows for the efficient delivery of two essential macronutrients, potassium and phosphorus, to plants. camachem.com This form of fertilization can lead to enhanced nutrient uptake by crops, which may result in improved growth rates and yields. It is particularly useful in liquid fertilizer formulations for application through drip irrigation systems. fertilizerbrokerage.com

Future Directions and Emerging Research Areas for Pentapotassium Triphosphate

Development of Novel and Sustainable Synthesis Routes

The traditional synthesis of pentapotassium triphosphate often involves high temperatures and can be energy-intensive. Current research is geared towards developing more sustainable and economically viable production methods that minimize environmental impact.

Conventional industrial synthesis methods for this compound include the condensed phosphoric acid one-step method and the thermal phosphoric acid two-step method. The one-step method involves the direct neutralization of condensed phosphoric acid with a potassium source, followed by drying and polymerization. The two-step process typically starts with the neutralization of phosphoric acid to form a mixture of monopotassium and dipotassium (B57713) phosphates, which is then dried and subsequently calcined at high temperatures to induce polymerization.

Emerging research focuses on creating more efficient and environmentally friendly synthesis pathways. One innovative approach involves a high-temperature solid-phase reaction in a twin-screw extruder, which simplifies the process by eliminating the need for an intermediate dehydration step, thus saving equipment investment and improving reaction efficiency. google.com Another novel method proposes the direct reaction of urea (B33335) phosphate (B84403) with potassium hydroxide (B78521) at moderate temperatures (40-80 °C), which significantly reduces energy consumption. google.com

Future research is trending towards "green chemistry" principles, aiming to utilize renewable resources and less hazardous materials. The development of mechanochemical synthesis routes, which involve solid-state reactions induced by mechanical energy, presents a promising low-energy alternative to traditional thermal methods. researchgate.net

Table 1: Comparison of Synthesis Routes for this compound

| Synthesis Route | Description | Key Advantages |

|---|---|---|

| Thermal Phosphoric Acid Two-Step Method | Neutralization of phosphoric acid followed by spray drying and high-temperature calcination. | Established industrial process. |

| High-Temperature Solid-Phase Reaction | One-step synthesis using a double screw extruder, combining neutralization, drying, and polymerization. | Simplified process flow, reduced equipment cost, high conversion rate. google.com |

| Urea Phosphate Method | Direct reaction of urea phosphate and potassium hydroxide at moderate temperatures. | Lower energy consumption, simpler process. google.com |

| Mechanochemical Synthesis | Solid-state reaction induced by ball milling. | Potential for reduced energy use and solvent-free synthesis. researchgate.net |

Exploration of Enhanced Functional Performance Through Structural Modifications

The functionality of this compound is intrinsically linked to its linear polyphosphate structure, which allows it to sequester metal ions effectively. atamanchemicals.com Future research is aimed at understanding how modifications to this structure could lead to enhanced performance characteristics.

The primary functional properties of this compound include its high solubility in water, its ability to chelate metal ions such as calcium and magnesium, and its function as a dispersing agent. atamanchemicals.comatamanchemicals.comaako.nl These properties are crucial for its application as a builder in detergents, a water softener, and a texturizer in food products. atamanchemicals.comwikipedia.orgingreland.com

While direct structural modification of the triphosphate anion is complex, research into analogous polyphosphate systems suggests potential pathways for exploration. This could involve the synthesis of derivatives with altered chain lengths or the introduction of different functional groups. Such modifications could potentially fine-tune the compound's chelating strength, specificity for certain metal ions, or its stability in various chemical environments. The functionalization of polymers like chitosan (B1678972) with different chemical moieties to enhance their properties serves as a model for how similar strategies could be applied to polyphosphates. mdpi.com

Integration into Multifunctional Materials Systems and Nanocomposites

The unique properties of this compound make it a candidate for integration into advanced materials, imparting specific functionalities to the final product.

This compound currently serves as a dispersing agent in the production of latex paints, where it helps to maintain low and stable viscosities. aako.nl It is also used to form protective films on metal surfaces to prevent corrosion. atamanchemicals.comatamanchemicals.com

A significant emerging application is in the field of nanotechnology. Tripolyphosphate ions are widely used as a non-toxic and simple cross-linking agent for the ionic gelation of chitosan, a natural polymer. mdpi.com This process is used to form chitosan-tripolyphosphate nanogels, which are being extensively researched for applications in controlled drug delivery and gene therapy. mdpi.com The ability of this compound to facilitate the formation of these nanocomposites opens up a vast area for future research, including the development of novel biomaterials and targeted therapeutic systems.

Table 2: Applications of this compound in Materials Science

| Application Area | Function of this compound | Emerging Research Focus |

|---|---|---|

| Paints and Coatings | Dispersing agent, viscosity stabilizer. aako.nl | Development of high-performance, eco-friendly coatings. |

| Metal Surface Treatment | Corrosion inhibitor, protective film former. atamanchemicals.comatamanchemicals.com | Creation of more durable and environmentally benign anti-corrosion treatments. |

| Nanomaterials | Cross-linking agent for polymer nanogels (e.g., chitosan). mdpi.com | Design of advanced drug delivery systems, gene carriers, and tissue engineering scaffolds. |

Advanced Environmental Applications, including Bioremediation Enhancements

The interaction of this compound with the environment is a critical area of ongoing research, with a dual focus on mitigating its potential negative impacts and harnessing its properties for environmental remediation.

This compound is utilized in water treatment to prevent the formation of scale in pipes (B44673) and equipment by sequestering mineral ions. aako.nl However, a significant environmental concern associated with all phosphates is their contribution to the eutrophication of freshwater bodies when released in large quantities. wikipedia.org This has led to regulations on their use in detergents in many regions. wikipedia.org

Future research in this area is directed towards developing advanced wastewater treatment methods to efficiently remove and potentially recover phosphorus. Furthermore, there is an emerging interest in exploring the role of this compound in bioremediation. While not a direct bioremediation agent, its properties as a source of essential nutrients (phosphorus and potassium) and its ability to chelate metal ions could be leveraged to support the growth and activity of microorganisms used to degrade environmental contaminants. researchgate.net For example, by sequestering toxic heavy metals, it could reduce their inhibitory effects on microbial consortia involved in the breakdown of organic pollutants.

Deepening Mechanistic Understanding in Complex Biological Systems

Understanding the fundamental interactions of this compound with biological molecules is key to optimizing its existing applications in food science and exploring new roles in biotechnology.

In the food industry, this compound is used to improve the texture and moisture retention of processed meats and seafood. chemicalbook.com It functions by raising the pH of the meat, which increases the water-holding capacity of the proteins. chemicalbook.com

Future research will likely focus on elucidating the precise molecular mechanisms behind these interactions. This involves studying how the triphosphate anion interacts with specific amino acid residues in proteins and the resulting conformational changes. In the broader biological context, the metabolism of polyphosphates is managed by enzymes known as polyphosphate kinases (PPKs). wikipedia.orgcreative-enzymes.com These enzymes catalyze the reversible transfer of phosphate groups from ATP to form polyphosphate chains. creative-enzymes.comuniprot.org A deeper understanding of how synthetic polyphosphates like this compound interact with these and other enzymes could open doors to novel biotechnological applications, such as the development of ATP regeneration systems for enzymatic synthesis processes. nih.gov The study of how phosphate groups, in general, influence the energetics and kinetics of enzymatic reactions provides a framework for investigating the specific effects of the triphosphate moiety. nih.gov

常见问题

Q. What are the established methods for synthesizing pentapotassium triphosphate in laboratory settings?

this compound is synthesized via condensation reactions. A validated approach involves heating a stoichiometric mixture of monopotassium phosphate (KH₂PO₄) and dipotassium phosphate (K₂HPO₄) under controlled dehydration conditions. The reaction follows:

Key parameters include temperature (250–400°C), reaction time (2–4 hours), and inert atmosphere to prevent oxidation. Post-synthesis, recrystallization in anhydrous ethanol enhances purity .

Q. How can researchers verify the purity and stoichiometry of this compound?

Analytical methods include:

- Ion Chromatography (IC): Quantifies phosphate species (ortho-, pyro-, and triphosphate) to confirm absence of unreacted precursors.

- X-ray Diffraction (XRD): Validates crystalline structure against reference patterns (e.g., JCPDS 00-029-0950).